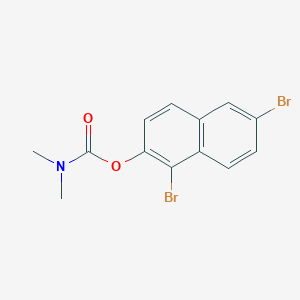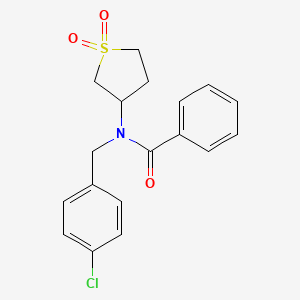
1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is an organic compound with the molecular formula C13H11Br2NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and carbamate functional groups
准备方法
合成路线和反应条件
1,6-二溴萘-2-基 N,N-二甲基氨基甲酸酯的合成通常涉及萘衍生物的溴化,然后形成氨基甲酸酯。一种常见的方法是使 1,6-二溴萘与 N,N-二甲基氨基甲酰氯在碱(如三乙胺)的存在下反应。反应在无水条件下进行,以防止氨基甲酸酯基团的水解。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产率。此外,还采用重结晶和色谱等纯化技术以获得高纯度产品。
化学反应分析
反应类型
1,6-二溴萘-2-基 N,N-二甲基氨基甲酸酯会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
氧化反应: 萘环可以被氧化形成醌或其他含氧衍生物。
还原反应: 溴原子可以被还原形成相应的萘衍生物。
常用试剂和条件
取代: 通常使用甲醇钠或硫醇钾等试剂,溶剂为极性非质子溶剂,如二甲基亚砜 (DMSO)。
氧化: 在酸性或碱性条件下,使用高锰酸钾或三氧化铬等氧化剂。
还原: 在无水溶剂中使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要生成产物
取代: 形成取代的萘衍生物。
氧化: 形成萘醌或其他含氧产物。
还原: 形成脱卤的萘衍生物。
科学研究应用
1,6-二溴萘-2-基 N,N-二甲基氨基甲酸酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 调查其作为酶学研究中生化探针或抑制剂的潜力。
医学: 探索其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于开发先进材料,如聚合物和涂料。
作用机制
1,6-二溴萘-2-基 N,N-二甲基氨基甲酸酯的作用机制与其与特定分子靶标的相互作用有关。溴原子和氨基甲酸酯基团可以与蛋白质或酶上的亲核位点形成共价键,导致其活性被抑制或修饰。萘环也可以嵌入 DNA,影响其复制和转录过程。
相似化合物的比较
类似化合物
1,6-二溴萘: 缺少氨基甲酸酯基团,使其在某些生化应用中反应性较低。
2,6-二溴萘-1-基 N,N-二甲基氨基甲酸酯: 位置异构体,具有不同的反应性和生物活性。
1,6-二氯萘-2-基 N,N-二甲基氨基甲酸酯: 含有氯而不是溴,导致不同的化学和生物特性。
独特性
1,6-二溴萘-2-基 N,N-二甲基氨基甲酸酯的独特性在于同时存在溴原子和氨基甲酸酯基团,这赋予了其独特的反应性和生物活性。它能够进行各种化学反应并与生物靶标相互作用,使其成为研究和工业应用的多功能化合物。
属性
分子式 |
C13H11Br2NO2 |
|---|---|
分子量 |
373.04 g/mol |
IUPAC 名称 |
(1,6-dibromonaphthalen-2-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H11Br2NO2/c1-16(2)13(17)18-11-6-3-8-7-9(14)4-5-10(8)12(11)15/h3-7H,1-2H3 |
InChI 键 |
VQPLPUPLGWYUIL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)
